Prochlorperazine maleate
Overview
Description
Prochlorperazine maleate is a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. It is commonly prescribed for the treatment of severe nausea and vomiting, schizophrenia, and generalized non-psychotic anxiety. The compound works by blocking dopamine receptors in the brain, which helps alleviate symptoms associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prochlorperazine maleate is synthesized through a series of chemical reactions involving phenothiazine derivatives. The process typically begins with the chlorination of phenothiazine, followed by the alkylation of the resulting compound with a piperazine derivative. The final step involves the formation of the maleate salt by reacting the free base with maleic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as solvent extraction, crystallization, and purification to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Prochlorperazine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Scientific Research Applications
Prochlorperazine maleate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on cellular processes and neurotransmitter pathways.
Medicine: this compound is extensively researched for its therapeutic effects in treating nausea, vomiting, and psychiatric disorders.
Industry: It is used in the formulation of pharmaceutical products and as a model compound in drug development studies .
Mechanism of Action
Prochlorperazine maleate exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in regulating mood, behavior, and the emetic reflex. By antagonizing these receptors, this compound helps alleviate symptoms of nausea, vomiting, and psychotic disorders. Additionally, it exhibits anticholinergic and alpha-adrenergic blocking effects, contributing to its therapeutic profile .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Fluphenazine: A phenothiazine antipsychotic with a longer duration of action compared to prochlorperazine
Uniqueness: Prochlorperazine maleate is unique in its balanced profile of antipsychotic and antiemetic effects. It is particularly effective in treating severe nausea and vomiting, making it a preferred choice in clinical settings where these symptoms are prominent .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKIOWHQLUWFLG-SPIKMXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049015 | |
Record name | Prochlorperazine dimaleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-02-6 | |
Record name | Prochlorperazine maleate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prochlorperazine dimaleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prochlorperazine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCHLORPERAZINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1T8O1JTL6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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